4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Overview
Description
GS 143 is a selective inhibitor of the ubiquitination of IκBα, a protein involved in the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This compound has shown potential in suppressing the activation and transcription of target genes mediated by NF-κB, without inhibiting proteasome activity . GS 143 has been studied for its anti-inflammatory and anti-asthma effects .
Mechanism of Action
- IκBα is a key regulator of the NF-κB pathway. When phosphorylated, IκBα is targeted for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate gene transcription .
- As a result, NF-κB activation is suppressed, leading to reduced transcription of target genes involved in inflammation, immune response, and cell survival .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
GS-143 plays a significant role in biochemical reactions by inhibiting the ubiquitylation of phosphorylated IκBα mediated by the SCF βTrCP1 E3 ubiquitin ligase complex . This interaction with the SCF βTrCP1 E3 ubiquitin ligase complex is crucial for its function .
Cellular Effects
GS-143 has been shown to influence cell function by reducing TNF-α-induced degradation of phosphorylated IκBα . It also inhibits LPS-induced expression of TNF-α, IL-6, IL-12, ICAM-1, and NF-κB in THP-1 cells .
Molecular Mechanism
At the molecular level, GS-143 exerts its effects by binding to the SCF βTrCP1 E3 ubiquitin ligase complex, inhibiting the ubiquitylation of phosphorylated IκBα . This prevents the degradation of IκBα, thereby suppressing NF-κB activation .
Metabolic Pathways
Preparation Methods
The synthetic route typically includes the formation of a pyrazole ring, followed by the attachment of a benzoic acid moiety . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
GS 143 undergoes several types of chemical reactions, including:
Oxidation: GS 143 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: GS 143 can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GS 143 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool to study the ubiquitination process and the regulation of the NF-κB pathway.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and asthma.
Industry: Utilized in the development of new drugs targeting the NF-κB pathway.
Comparison with Similar Compounds
GS 143 is unique in its selective inhibition of IκBα ubiquitination without affecting proteasome activity . Similar compounds include:
MG132: A proteasome inhibitor that also affects the NF-κB pathway but lacks the selectivity of GS 143.
Bortezomib: Another proteasome inhibitor with broader effects on protein degradation.
PS-341: A compound with similar inhibitory effects on the NF-κB pathway but with different molecular targets.
GS 143 stands out due to its specificity and reduced off-target effects compared to these similar compounds .
Properties
IUPAC Name |
4-[(4E)-3-benzyl-4-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19FN2O4/c29-24-9-5-4-8-22(24)26-15-14-21(35-26)17-23-25(16-18-6-2-1-3-7-18)30-31(27(23)32)20-12-10-19(11-13-20)28(33)34/h1-15,17H,16H2,(H,33,34)/b23-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMWFSVTDOCDI-HAVVHWLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN(C(=O)C2=CC3=CC=C(O3)C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC\2=NN(C(=O)/C2=C/C3=CC=C(O3)C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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